Lead dilaurate

Description

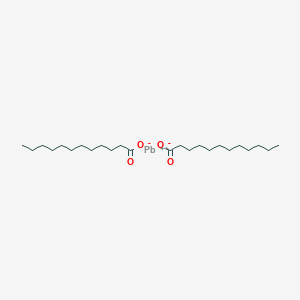

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15773-55-4 |

|---|---|

Molecular Formula |

C24H46O4Pb |

Molecular Weight |

606 g/mol |

IUPAC Name |

dodecanoate;lead(2+) |

InChI |

InChI=1S/2C12H24O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

YDKNIVGNQVFYPR-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Pb+2] |

Other CAS No. |

90342-56-6 15773-55-4 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Lead Dilaurate

Precursor Selection and Stoichiometric Considerations

The synthesis of lead dilaurate fundamentally involves the combination of a lead(II) source with lauric acid or its derivatives. The choice of precursors is governed by factors such as reactivity, cost, and desired reaction pathway. Stoichiometry is critical to ensure the complete conversion of the limiting reagent and to obtain the desired dicarboxylate salt, where two laurate anions are coordinated to a single lead(II) cation.

Utilization of Lead Oxides as Starting Materials

Lead(II) oxide (PbO) is a common and effective precursor for the synthesis of lead salts. sciencemadness.org It exists in two primary polymorphic forms: the red, tetragonal litharge (α-PbO) and the yellow, orthorhombic massicot (β-PbO). wikipedia.orgosti.gov Both forms are amphoteric and react with acids to form the corresponding lead(II) salts. sciencemadness.orgquora.com This property makes them suitable starting materials for the synthesis of this compound.

The reaction between lead(II) oxide and lauric acid is a neutralization reaction, yielding this compound and water as the sole byproduct. This direct route is advantageous due to its high atom economy.

PbO + 2 C₁₁H₂₃COOH → Pb(C₁₁H₂₃COO)₂ + H₂O

The synthesis can be performed under various conditions, including high-temperature fusion methods where molten lauric acid is reacted directly with lead(II) oxide. google.com The reactivity of lead(II) oxide is a key factor, and it can be produced through various methods, such as the thermal decomposition of lead(II) carbonate or the oxidation of metallic lead. sciencemadness.orgwikipedia.org

| Lead Precursor | Formula | Molar Mass (g/mol) | Common Form(s) | Key Property |

|---|---|---|---|---|

| Lead(II) Oxide | PbO | 223.20 | Litharge (red), Massicot (yellow) | Amphoteric; reacts with acids sciencemadness.orgwikipedia.org |

| Lead(II) Acetate (B1210297) | Pb(CH₃COO)₂ | 325.29 | White crystalline solid | Soluble in water wikipedia.orgturito.com |

| Lead(II) Nitrate (B79036) | Pb(NO₃)₂ | 331.20 | Colorless crystal / White powder | Soluble in water |

Role of Lauric Acid Derivatives in Synthesis

Lauric acid, a saturated fatty acid with a 12-carbon chain, is the primary source of the laurate anion. wikipedia.org It is readily available from natural sources like coconut oil, making it an inexpensive and sustainable precursor. wikipedia.org

While lauric acid itself is most commonly used, its derivatives can also be employed. A notable example is the use of lauric acid anhydride (B1165640) . One patented method describes the reaction of lead oxide with carboxylic acid anhydrides at elevated temperatures (above the melting point of the anhydride) to produce lead carboxylates. google.com This approach can offer different reaction kinetics compared to using the free acid.

Esters of lauric acid, such as methyl laurate or vinyl laurate , are also significant derivatives. orgsyn.orgjocpr.com While less common for direct synthesis, they are central to transesterification pathways where the laurate group can displace another carboxylate from a lead salt.

Reaction Pathways and Reaction Conditions

The formation of this compound can be achieved through several reaction pathways, each with distinct conditions and mechanisms. These range from direct metathesis reactions in solution to high-temperature solid-state or fusion methods.

Direct Synthesis Approaches

Direct synthesis methods are the most straightforward routes to this compound. These can be broadly categorized into two types:

Metathesis (Precipitation) Reaction: This common laboratory method involves reacting a water-soluble lead salt, such as lead(II) acetate or lead(II) nitrate, with a solution of sodium laurate or lauric acid. rsc.orgacs.orgacs.org When a soluble lead salt is mixed with a solution of a laurate salt, the highly insoluble this compound precipitates out of the solution, driving the reaction to completion. A general synthesis for lead carboxylates involves mixing an aqueous solution of lead nitrate with an ethanolic solution of the corresponding carboxylic acid at elevated temperatures (e.g., 80 °C). rsc.org The reaction of lead(II) acetate with lauric acid in an alcoholic solution is a well-established method for precipitating lead soaps. acs.org

Fusion/Solid-State Reaction: This method involves the direct reaction of lead(II) oxide with either lauric acid or lauric acid anhydride at high temperatures. google.com For example, a patented process describes heating lead oxide with stearic acid anhydride (a similar long-chain carboxylic acid anhydride) to about 200°C to yield the corresponding lead salt. google.com This solvent-free approach is often used in industrial settings.

| Approach | Lead Precursor | Laurate Precursor | Typical Conditions | Reference |

|---|---|---|---|---|

| Metathesis/Precipitation | Lead(II) Nitrate | Lauric Acid | Aqueous/Ethanol (B145695) solution, 80 °C, 20 min | rsc.org |

| Metathesis/Precipitation | Lead(II) Acetate | Lauric Acid | Alcoholic solution | acs.orgacs.org |

| Fusion | Lead(II) Oxide | Lauric Acid Anhydride | Heated to ~200-230 °C | google.com |

Transesterification Processes in the Context of Lead Carboxylates

Transesterification, in a broad sense, can refer to the exchange of carboxylate groups on a metal center. nih.gov While classic transesterification involves the reaction of an ester with an alcohol, a similar principle applies to the synthesis of lead carboxylates. The reaction between lead(II) acetate and lauric acid can be viewed as a carboxylate exchange or displacement reaction. acs.orgacs.org

Pb(CH₃COO)₂ + 2 C₁₁H₂₃COOH ⇌ Pb(C₁₁H₂₃COO)₂ + 2 CH₃COOH

In this equilibrium, the formation of the insoluble this compound drives the reaction forward, effectively displacing the more soluble acetate groups. acs.org The acetic acid produced is volatile and can be removed by heating. While less documented, it is theoretically possible to synthesize this compound by reacting a lead source like lead acetate with an ester of lauric acid, such as methyl laurate, under conditions that favor the exchange. Such processes are fundamental in the broader chemistry of carboxylates and are utilized in various industrial applications, including the chemical recycling of polymers like PET. digitellinc.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. acs.org Several of these principles can be applied to the synthesis of this compound.

Atom Economy: The direct reaction of lead(II) oxide with lauric acid exhibits excellent atom economy, as the only byproduct is water. This is superior to metathesis reactions that produce salt byproducts (e.g., sodium nitrate or sodium acetate) that require separation and disposal.

Use of Renewable Feedstocks: Lauric acid is derived from natural plant oils, making it a renewable feedstock, which aligns with green chemistry principles. wikipedia.org

Safer Solvents and Auxiliaries: Syntheses that utilize water or ethanol as solvents are preferable to those requiring more hazardous organic solvents. rsc.org Solvent-free methods, like the fusion reaction between lead oxide and lauric acid, are even more advantageous from this perspective. google.com

Energy Efficiency: Lowering the energy requirements of a synthesis is a key green objective. Precipitation methods that proceed at moderate temperatures (e.g., 80°C) are more energy-efficient than high-temperature fusion reactions (e.g., >200°C). google.comrsc.org Emerging technologies like ultrasound assistance have been shown to intensify enzymatic reactions involving lauric acid, potentially allowing for lower reaction temperatures and shorter times. nih.gov

By carefully selecting precursors and reaction pathways, the synthesis of this compound can be optimized to minimize environmental impact while maintaining high efficiency and product purity.

Post-Synthetic Processing and Purification Techniques

Following the initial synthesis, the crude this compound product undergoes several processing and purification steps to remove unreacted starting materials, byproducts, and other impurities. These techniques are critical for achieving the desired purity of the final product.

The primary purification method for solid organic compounds like this compound is recrystallization. libretexts.orglibretexts.orgmt.com This technique relies on the principle that the solubility of most solids increases with temperature. libretexts.org The crude product is dissolved in a suitable hot solvent until the solution is saturated or nearly saturated. libretexts.org As the solution cools slowly, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while impurities tend to remain dissolved in the solvent. mt.com The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. libretexts.org

Before or after recrystallization, washing steps are often employed. The solid crystalline product is typically collected by vacuum filtration, which efficiently separates the crystals from the liquid solvent (mother liquor). libretexts.org While on the filter, the crystals can be washed with a small amount of cold, fresh solvent to rinse away any remaining impurities adhering to their surface. nih.gov Thorough rinsing is necessary to remove all traces of the processing solutions, as residues could lead to future degradation or alter the product's properties. nih.gov

The final step is drying. After washing, the purified crystals are dried to remove any residual solvent. libretexts.org This can be accomplished by leaving them under vacuum in the filtration apparatus for a period, followed by spreading them on a glass dish to allow for final evaporation in the open air or in a controlled environment like a drying oven at a mild temperature. libretexts.orgquora.com

The table below outlines the typical stages in the post-synthetic processing of this compound.

Table 2: Post-Synthetic Processing and Purification of this compound

| Stage | Technique | Description | Purpose |

| 1. Isolation | Vacuum Filtration | The crude solid product is separated from the reaction mixture using a Buchner funnel and a vacuum flask. libretexts.org | To efficiently separate the solid this compound from the liquid reaction medium. |

| 2. Washing | Solvent Rinsing | The isolated solid on the filter is washed with a small amount of cold solvent. nih.gov | To remove soluble impurities and residual mother liquor from the crystal surfaces. |

| 3. Purification | Recrystallization | The washed solid is dissolved in a minimum amount of a suitable hot solvent and allowed to cool slowly, causing purified crystals to form. libretexts.orgmt.com | To separate the this compound from impurities based on differences in solubility, significantly increasing purity. |

| 4. Collection | Vacuum Filtration | The purified crystals are again separated from the solvent. libretexts.org | To collect the final, purified product. |

| 5. Drying | Air/Vacuum Drying | The final crystalline product is dried to remove all traces of solvent. libretexts.orgnih.gov | To obtain a pure, solvent-free solid product. |

Advanced Spectroscopic and Structural Characterization of Lead Dilaurate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations within lead dilaurate. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a characteristic spectrum that acts as a molecular "fingerprint." In the context of this compound, the FTIR spectrum is dominated by the vibrations of the laurate (dodecanoate) hydrocarbon chains and the carboxylate groups coordinated to the lead(II) ion.

The analysis of the FTIR spectrum of this compound reveals several key absorption bands. The absence of a broad absorption band around 1700 cm⁻¹, which is characteristic of the C=O stretching vibration of a free carboxylic acid, confirms the formation of the lead carboxylate salt. researchgate.net Instead, two distinct bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the coordination mode of the carboxylate group with the metal ion.

Key functional groups and their expected FTIR absorption bands in this compound are summarized below. The exact peak positions can vary slightly based on the sample's physical state and intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950 - 2970 | Asymmetric C-H stretching | -CH₃ |

| 2870 - 2880 | Symmetric C-H stretching | -CH₃ |

| 2915 - 2935 | Asymmetric C-H stretching | -CH₂- |

| 2845 - 2865 | Symmetric C-H stretching | -CH₂- |

| 1520 - 1580 | Asymmetric stretching (νₐₛ) | -COO⁻ (carboxylate) |

| 1400 - 1450 | Symmetric stretching (νₛ) | -COO⁻ (carboxylate) |

| 1460 - 1475 | CH₂ scissoring | -CH₂- |

| 715 - 725 | CH₂ rocking | -(CH₂)ₙ- (n ≥ 4) |

Data inferred from general FTIR correlation tables and spectra of similar metal laurates. researchgate.netathabascau.calibretexts.orglibretexts.org

The long alkyl chains of the laurate moieties give rise to strong absorption bands in the 2800-3000 cm⁻¹ region, corresponding to C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups. researchgate.net The region between 1400 cm⁻¹ and 1500 cm⁻¹ contains bands from CH₂ and CH₃ bending vibrations. A characteristic weak absorption around 720 cm⁻¹ can indicate the rocking motion of a sequence of four or more methylene groups, confirming the presence of the long hydrocarbon chain. athabascau.ca

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for analyzing the hydrocarbon backbone of the laurate chains and the symmetric vibrations of the lead-oxygen bonds.

In the Raman spectrum of this compound, the C-H stretching vibrations are expected to appear as strong bands in the 2800-3000 cm⁻¹ region. The C-C stretching vibrations of the alkyl chain typically produce a series of bands in the 800-1200 cm⁻¹ range. The symmetric stretch of the carboxylate group (νₛ COO⁻) is also Raman active and would be expected in the 1400-1450 cm⁻¹ region. researchgate.net

A key advantage of Raman spectroscopy in this context is its ability to probe the low-frequency region, where vibrations involving the heavy lead atom occur. The Pb-O stretching vibrations are expected to be found at low wavenumbers, typically below 600 cm⁻¹. researchgate.net The identification of these bands provides direct evidence of the coordination between the lead ion and the carboxylate groups.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Bond |

| 2800 - 3000 | C-H stretching | -CH₃, -CH₂- |

| 1400 - 1450 | Symmetric COO⁻ stretching | -COO⁻ |

| 1290 - 1310 | CH₂ twisting | -CH₂- |

| 1050 - 1150 | C-C skeletal stretching | -C-C- |

| < 600 | Pb-O stretching | Pb-O |

Data predicted based on general Raman spectroscopy principles and data for similar metal carboxylates. mdpi.comnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the detailed structure of the organic part of this compound. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would show distinct signals for the different protons along the laurate chain.

The terminal methyl (-CH₃) protons are expected to appear as a triplet at the most upfield position (lowest chemical shift, around 0.9 ppm), due to coupling with the adjacent methylene group. The bulk of the methylene (-CH₂-) groups in the middle of the chain would overlap to form a broad multiplet around 1.2-1.4 ppm. The methylene group beta to the carboxylate group (β-CH₂) would likely appear as a multiplet around 1.6 ppm. The methylene group alpha (α-CH₂) to the carboxylate group is the most deshielded of the alkyl protons due to the electron-withdrawing effect of the COO⁻ group and would appear as a triplet further downfield, typically around 2.2-2.5 ppm. mdpi.comyoutube.com

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| Terminal -CH₃ | ~ 0.9 | Triplet |

| Bulk -(CH₂)₈- | ~ 1.2 - 1.4 | Multiplet |

| β-CH₂-COO⁻ | ~ 1.6 | Multiplet |

| α-CH₂-COO⁻ | ~ 2.2 - 2.5 | Triplet |

Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and are predicted based on standard ¹H NMR correlation tables for long-chain fatty acids and their derivatives. libretexts.orgmasterorganicchemistry.com

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct confirmation of the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. nih.gov

For this compound, the ¹³C NMR spectrum would show a series of signals corresponding to the twelve carbons of the laurate chain. The most downfield signal, typically above 175 ppm, would be attributed to the carbonyl carbon of the carboxylate group. The terminal methyl carbon would appear at the most upfield position, around 14 ppm. The various methylene carbons would resonate in the range of approximately 22 to 35 ppm, with the α- and β-carbons being distinguishable from the bulk chain carbons due to the influence of the carboxylate group. hmdb.caresearchgate.net

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carboxylate C=O | > 175 |

| α-CH₂ | ~ 34 - 36 |

| β-CH₂ | ~ 25 - 27 |

| Bulk -(CH₂)₇- | ~ 29 - 32 |

| -CH₂-CH₃ | ~ 22 - 24 |

| Terminal -CH₃ | ~ 14 |

Chemical shifts are relative to tetramethylsilane (TMS) and are predicted based on standard ¹³C NMR correlation tables for long-chain fatty acids and their salts. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of spots or rings, which depends on the crystal's internal structure. Analysis of the diffraction pattern allows for the determination of the unit cell dimensions, crystal system, and space group.

A typical powder XRD analysis would involve measuring the diffraction intensity as a function of the diffraction angle (2θ). The resulting diffractogram would show a series of peaks at specific 2θ values. These peak positions can be used to calculate the interplanar spacings (d-values) using Bragg's Law. By indexing these peaks, the unit cell parameters (a, b, c, α, β, γ) that define the size and shape of the repeating unit in the crystal can be determined. youtube.comtijer.org Without experimental data for this compound, specific structural parameters cannot be provided, but the technique remains the definitive method for its solid-state structural characterization.

Powder X-ray Diffraction for Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and obtaining information about the crystal structure of a material. researchgate.nettandfonline.com For lead soaps like this compound, PXRD is instrumental in fingerprinting the compound and distinguishing it from other metal soaps or related crystalline materials. cambridge.orgbohrium.com

Table 1: Representative Powder X-ray Diffraction Data for Lead Palmitate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 2.2 | 40.1 | 100 |

| 4.4 | 20.1 | 50 |

| 6.6 | 13.4 | 30 |

| 21.5 | 4.13 | 80 |

| 23.9 | 3.72 | 40 |

Note: This table is a representation based on typical data for long-chain lead soaps and is intended for illustrative purposes. Actual values for this compound may vary.

Single Crystal X-ray Diffraction for Atomic Arrangement

Despite these difficulties, studies on related lead carboxylates have been successful. For instance, the crystal structures of several lead(II) alkanoates have been solved, revealing important details about their coordination chemistry. bohrium.comresearchgate.net These studies show that lead(II) soaps can exhibit polymorphism, meaning they can exist in different crystal structures. bohrium.com The coordination environment around the lead ion can also vary, leading to different packing arrangements of the laurate chains.

The structural information obtained from SCXRD is invaluable for understanding the chemical and physical properties of this compound. For example, it can explain the compound's thermal behavior and its interactions with other substances. The solved crystal structures can also be used to generate simulated powder XRD patterns, which can then be used to identify the compound in mixtures or in trace amounts. cambridge.org

Electron Microscopy for Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. In the study of this compound and other lead soaps, SEM reveals the size, shape, and aggregation state of the crystalline particles.

SEM images of synthesized lead soaps often show flake-like or needle-like morphologies. researchgate.net The specific morphology can be influenced by the synthesis conditions, such as the solvent used and the rate of precipitation. In the context of the degradation of oil paintings, where lead soaps can form as a result of the reaction between lead-based pigments and the oil binder, SEM has been used to observe the formation of soap aggregates. These aggregates can appear as globular or protruding masses within the paint layers. metmuseum.org

The magnification capabilities of SEM allow for detailed examination of the surface features of this compound particles, providing insights into their formation and potential reactivity.

Table 2: Morphological Features of Lead Soaps as Observed by SEM

| Feature | Description |

| Particle Shape | Typically observed as flakes, needles, or irregular aggregates. |

| Particle Size | Can range from sub-micron to several micrometers, depending on preparation. |

| Aggregation | Particles often form larger agglomerates or aggregates. |

| Surface Texture | Can vary from smooth to rough, with visible crystalline facets in some cases. |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure and nanoscale features of materials. For this compound, TEM can be employed to study the morphology of nanoparticles and to identify any nanoscale ordering or defects within the crystals.

While specific TEM studies focused solely on this compound are scarce, the technique is widely used for the characterization of metal-based nanostructures. researchgate.net In the context of lead compounds, TEM has been used to study the in-situ growth of lead dendrites and to visualize lead ions in solution. researchgate.net For lead soaps that may form as nanoparticles, TEM can provide crucial information on their size distribution and crystal structure through techniques like selected area electron diffraction (SAED). mdpi.comanatechusa.com The observation of the internal structure can reveal details about the arrangement of the lead and laurate ions at the nanoscale.

Elemental Compositional Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. ehesp.fr It can detect most elements of the periodic table at trace and ultra-trace concentrations. ehesp.frepa.gov In the analysis of this compound, ICP-MS is the method of choice for accurately quantifying the lead content.

The analysis involves digesting the this compound sample in a suitable acid to bring the lead into solution. epa.govnih.gov The solution is then introduced into the ICP-MS instrument, where the sample is atomized and ionized in a high-temperature argon plasma. epa.gov The resulting ions are then separated based on their mass-to-charge ratio by a mass spectrometer, and the detector measures the abundance of each isotope of lead. ehesp.fr

ICP-MS is not only used for determining the bulk concentration of lead but can also be employed for isotopic analysis. epa.gov The relative abundances of the stable isotopes of lead (²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb) can vary depending on the geological origin of the lead ore. This isotopic fingerprinting can be useful in provenance studies, for example, in determining the source of lead in historical artifacts or environmental samples.

Table 3: Illustrative Quantitative Elemental Analysis of a Lead Carboxylate Sample by ICP-MS

| Element | Measured Concentration (µg/g) | Theoretical Concentration (for pure Lead Stearate) (%) |

| Lead (Pb) | 267,700 | 26.77 |

| Carbon (C) | - | 55.85 |

| Hydrogen (H) | - | 9.11 |

| Oxygen (O) | - | 8.27 |

Note: This table uses data for lead stearate (B1226849) as a representative example to illustrate the type of quantitative information obtained from ICP-MS for the lead content. researchgate.net ICP-MS is primarily used for trace and ultra-trace elemental analysis, but with appropriate dilution, it can be used for determining major elemental concentrations. The concentrations of C, H, and O are typically determined by combustion analysis.

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is a highly sensitive analytical technique used for the quantitative determination of specific elements. infinitalab.com In the context of this compound, AAS is primarily employed to determine the precise concentration of lead. The fundamental principle of AAS is based on the absorption of light by free atoms in a gaseous state. infinitalab.com

The analysis of this compound via AAS involves an initial sample preparation step, typically an acid digestion or ashing, to break down the organic matrix and bring the lead into a solution in its ionic form (Pb²⁺). nih.gov This solution is then nebulized and introduced into an atomizer, which can be either a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS or GFAAS). acs.org GFAAS, also known as electrothermal atomization (ETA), offers superior sensitivity and is capable of detecting lead concentrations at the parts-per-billion (ppb) level. acs.orgredalyc.org

Inside the atomizer, the high temperature reduces the lead ions to their ground-state gaseous atoms. A hollow-cathode lamp, containing lead, emits light at wavelengths characteristic of lead's electronic transitions. oiv.int This light is passed through the atomized sample. The ground-state lead atoms in the sample absorb this radiation, and the degree of absorption is directly proportional to the concentration of lead in the sample, as described by the Beer-Lambert law. infinitalab.com The detector measures the reduction in light intensity, allowing for precise quantification. infinitalab.com

For lead analysis, the spectral line at 283.3 nm is commonly used. oiv.intoptica.org The high specificity and sensitivity of AAS make it an indispensable tool for verifying the stoichiometry of lead in this compound and for quality control in its production. infinitalab.com

Table 1: Typical Instrumental Parameters for Lead Analysis by Graphite Furnace AAS (GFAAS) This table provides example parameters and may vary based on the specific instrument and sample matrix.

| Parameter | Value | Description |

| Wavelength | 283.3 nm | The primary absorption wavelength for lead analysis. oiv.int |

| Slit Width | 0.5 nm | Controls the spectral bandpass of the monochromator. oiv.int |

| Lamp Current | 5 mA | The operating current for the lead hollow-cathode lamp. oiv.int |

| Atomizer | Graphite Furnace | Provides high sensitivity for trace metal analysis. redalyc.orgoiv.int |

| Pyrolysis Temp. | 800 °C | Temperature to remove the matrix before atomization. oiv.int |

| Atomization Temp. | 2250 °C | Temperature to create a cloud of ground-state lead atoms. oiv.int |

| Background Corr. | Zeeman Effect | Method to correct for non-specific background absorption. oiv.int |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) Spectroscopy is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. getenviropass.comlibretexts.org It is particularly well-suited for the analysis of heavy elements like lead, making it an excellent tool for screening and quality control of this compound. getenviropass.comyoutube.com The technique works by irradiating the sample with a primary X-ray beam. This high-energy beam excites the atoms in the sample, causing the ejection of an electron from an inner orbital shell and creating a vacancy. wikipedia.org

To regain stability, an electron from a higher energy outer shell fills the vacancy. This transition results in the release of energy in the form of a secondary, or fluorescent, X-ray. youtube.comwikipedia.org The energy of this emitted X-ray is unique to the element from which it originated. core.ac.uk An XRF spectrometer detects and measures the energy and intensity of these characteristic X-rays. libretexts.org The energy identifies the element (qualitative analysis), while the intensity is proportional to its concentration (quantitative analysis). libretexts.orgresearchgate.net

A significant advantage of XRF is the minimal sample preparation required and its non-destructive nature, allowing the sample to be analyzed in its solid form. youtube.comnih.gov For this compound, XRF can rapidly confirm the presence of lead. The resulting spectrum will show distinct peaks corresponding to the characteristic L-shell and M-shell emissions of lead. libretexts.orgresearchgate.net However, XRF is an elemental analysis technique and cannot provide information about the chemical bonding or the organic laurate portion of the molecule. getenviropass.comyoutube.com It is often used as a rapid screening method to verify that lead is a primary component of the material. nih.govshimadzu.com

Table 2: Characteristic X-ray Emission Lines for Lead (Pb) in XRF Spectroscopy The exact energy values can vary slightly depending on the spectrometer's calibration.

| Emission Line | Typical Energy (keV) | Description |

| Pb Lα | ~10.55 keV | A prominent L-shell emission line used for identifying lead. libretexts.orgresearchgate.net |

| Pb Lβ | ~12.61 keV | Another strong L-shell emission line for lead confirmation. researchgate.net |

| Pb Mα | ~2.34 keV | An M-shell emission line, typically of lower energy and intensity. libretexts.org |

Energy Dispersive X-ray Spectroscopy (EDS)

Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or EDXA) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgoxinst.com It is most often integrated with electron microscopes, such as a Scanning Electron Microscope (SEM), providing elemental information for a specific area of a microscopic image. thermofisher.com

The principle of EDS is similar to XRF, in that it relies on the detection of characteristic X-rays emitted from a sample. However, in EDS, the excitation source is a focused beam of electrons rather than a primary X-ray beam. wikipedia.org When the electron beam strikes the sample, it causes the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons generates characteristic X-rays. oxinst.com

An energy-dispersive detector measures the number and energy of the emitted X-rays. thermofisher.com This information is then processed to generate a spectrum, which displays peaks corresponding to the elements present in the sample. youtube.com For this compound, an EDS analysis would reveal peaks for carbon (C) and oxygen (O) from the laurate chains, and a strong signal for lead (Pb). researchgate.net This allows for a semi-quantitative assessment of the elemental composition.

A key advantage of coupling EDS with SEM is the ability to perform elemental mapping. researchgate.net This provides a visual representation of the spatial distribution of elements across the sample's surface, which can be used to assess the homogeneity of the lead distribution within the material. researchgate.net

Table 3: Example Elemental Composition Data from EDS Analysis of a Lead Carboxylate Sample This table presents hypothetical data to illustrate the type of results obtained from an EDS analysis. Actual percentages will vary.

| Element | Symbol | Atomic % | Weight % |

| Carbon | C | 68.50 | 45.21 |

| Oxygen | O | 9.75 | 8.58 |

| Lead | Pb | 21.75 | 46.21 |

| Total | 100.00 | 100.00 |

Mechanistic Investigations of Lead Dilaurate in Chemical Systems

Role as a Catalyst in Organic Reactions

Lead compounds have historically been utilized in a range of catalytic applications. alfachemic.comrsc.org Lead dilaurate, in particular, exhibits catalytic activity that is influenced by both the metallic center and its associated ligands.

While specific studies detailing the catalytic pathways of this compound in polymerization are not extensively documented in the provided search results, parallels can be drawn from the well-understood mechanisms of other metal carboxylates, such as dibutyltin dilaurate (DBTDL), in polyurethane and polyester synthesis. niscpr.res.inmofanpu.comresearchgate.net

In polyurethane formation, metal catalysts like DBTDL are known to facilitate the reaction between isocyanates and alcohols. niscpr.res.in The catalytic cycle is generally believed to involve the formation of a ternary complex between the catalyst, the alcohol, and the isocyanate. niscpr.res.in The metal center, in this case, lead, would act as a Lewis acid, coordinating with the hydroxyl group of the alcohol, thereby increasing its nucleophilicity. This activation facilitates the attack on the electrophilic carbon of the isocyanate group, leading to the formation of the urethane linkage.

Similarly, in polyesterification reactions, this compound can be compared to other metal salt catalysts that promote the esterification and transesterification processes. mofanpu.com The lead ion would coordinate with the carbonyl oxygen of the carboxylic acid or ester, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol.

The effectiveness of these catalytic pathways is often dependent on the reaction conditions and the specific monomers involved. For instance, in the polymerization of lactide, the activity of metal catalysts is a key factor in achieving high conversion rates and desired molecular weights. acs.org

The steric bulk of the laurate ligands can influence the accessibility of the lead center to the reacting monomers. acs.org Larger ligands might hinder the formation of the active catalytic species, potentially leading to lower reaction rates compared to catalysts with smaller, less bulky ligands. acs.org This is a well-documented phenomenon in organometallic catalysis, where ligand size can dictate the selectivity and efficiency of a reaction. acs.org

Furthermore, the electronic properties of the laurate ligand affect the Lewis acidity of the lead center. The electron-donating nature of the alkyl chain of the laurate can modulate the electrophilicity of the lead ion, which in turn affects its ability to coordinate with and activate the monomers. acs.org The interplay between steric and electronic effects of the ligand is a key determinant of the catalyst's performance. nih.gov

Stabilization Mechanisms in Complex Material Systems

Lead compounds have been widely used as stabilizers in various materials, particularly in polymers like polyvinyl chloride (PVC). pvcstabilizer.com this compound contributes to the stability of these materials through several interconnected mechanisms.

The primary role of lead stabilizers in PVC is to prevent thermal degradation. pvcstabilizer.com PVC is susceptible to dehydrochlorination at elevated temperatures, a process that releases hydrogen chloride (HCl) and leads to the formation of polyene structures, causing discoloration and loss of mechanical properties. pvcchemical.com

This compound, like other lead-based stabilizers, functions through a multi-faceted mechanism:

Neutralization of HCl: The basic nature of this compound allows it to react with and neutralize the acidic HCl produced during PVC degradation. pvcstabilizer.comresearchgate.net This prevents the autocatalytic decomposition of the polymer that would otherwise be accelerated by the presence of HCl. pvcchemical.com

Replacement of Labile Chlorine Atoms: this compound can react with the unstable allylic chlorine atoms present in the PVC chain. pvcchemical.com The laurate group replaces the chlorine atom, forming a more stable ester linkage and thereby inhibiting the initiation of the "zipper" dehydrochlorination process. researchgate.net

This stabilization mechanism is analogous to that of other metal soaps and organotin compounds used in PVC stabilization. pvcchemical.comwsdchemical.com

Lead halide perovskites are known for their promising optoelectronic properties, but they often suffer from structural instability. nih.govnih.gov The incorporation of different cations and anions into the perovskite lattice can induce strain and alter the bond lengths and angles, which in turn can enhance the stability of the crystal structure. acs.orgacs.org

When used as an additive in a composite, this compound can migrate to the interface between the polymer and a filler particle. Here, it can act as a coupling agent or a compatibilizer. The laurate portion of the molecule, being a long hydrocarbon chain, can interact favorably with the polymer matrix, while the lead end can interact with the filler, particularly if the filler has a polar surface.

This interfacial modification can lead to:

Improved dispersion of fillers: By reducing the interfacial tension between the filler and the matrix, this compound can help to prevent the agglomeration of filler particles, leading to a more uniform dispersion and improved mechanical properties.

Enhanced adhesion: The interactions at the interface can improve the adhesion between the filler and the polymer, which is crucial for effective stress transfer from the matrix to the reinforcement.

Modified local properties: The presence of this compound at the interface can alter the local chemical and physical environment, which can influence properties such as charge transport and dielectric behavior.

The study of interfacial phenomena is essential for understanding and designing high-performance composite materials. mdpi.comworldscientific.com

Decomposition Pathways and Stability under Environmental Stressors

The stability of this compound is significantly influenced by environmental factors such as temperature, moisture, and ultraviolet (UV) radiation. These stressors can initiate decomposition pathways that alter the chemical structure and properties of the compound, leading to the formation of various degradation products. Understanding these pathways is crucial for predicting the environmental fate and persistence of this compound.

Thermal Decomposition

This compound, as a lead salt of a long-chain aliphatic carboxylic acid, undergoes thermal decomposition primarily yielding lead(II) oxide. dtic.mil The nature of the decomposition process and the final products are highly dependent on the atmospheric conditions, as determined by techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). dtic.milabo.ficet-science.comeag.comuni-siegen.de

In an oxidizing atmosphere, such as air, the pyrolysis of lead salts of aliphatic acids is characterized as a largely oxidative process that occurs in a single stage. dtic.mil The decomposition is typically exothermic, particularly at higher temperatures, due to the oxidation of the initial decomposition products. dtic.mil The primary solid residue under these conditions is lead(II) oxide (PbO). dtic.mil

Conversely, in an inert atmosphere like nitrogen, the decomposition is an endothermic process. dtic.mil Under these conditions, the degradation may yield metallic lead in addition to lead(II) oxide and various gaseous organic fragments from the laurate chains. dtic.mil The endothermic nature in an inert atmosphere is consistent with the breaking of chemical bonds without the subsequent energy release from oxidation. dtic.mil

| Atmospheric Condition | Process Type | Primary Solid Products | Thermal Event Character |

|---|---|---|---|

| Air (Oxidizing) | Oxidative Decomposition | Lead(II) Oxide (PbO) | Largely Exothermic |

| Nitrogen (Inert) | Pyrolysis | Lead(II) Oxide (PbO), Metallic Lead (Pb) | Endothermic |

Hydrolytic Stability

The stability of this compound in aqueous environments is governed by its low water solubility and the hydrolysis of the lead(II) ion (Pb²⁺). nih.govwikipedia.org While this compound itself is practically insoluble in water, any dissolved portion will dissociate into lead(II) ions and laurate anions. The free lead(II) ions subsequently react with water in a process called hydrolysis. nih.govlibretexts.orgopenstax.org

| Species | Chemical Formula | Formation Condition |

|---|---|---|

| Lead(II) Ion | Pb²⁺ | Initial dissociation product in water |

| Lead Hydroxide Cation | Pb(OH)⁺ | Product of first hydrolysis step |

| Polynuclear Hydroxy Complex | Pb₄(OH)₄⁴⁺ | Formed through condensation reactions |

| Polynuclear Hydroxy Complex | Pb₃(OH)₄²⁺ | Identified in potentiometric studies nih.gov |

| Polynuclear Hydroxy Complex | Pb₆(OH)₈⁴⁺ | Identified in potentiometric studies nih.gov |

Photolytic Degradation

The degradation of this compound can also be initiated by exposure to ultraviolet (UV) radiation. While specific photolytic studies on this compound are not extensively documented, the degradation pathways can be inferred from the behavior of other organolead compounds and metal carboxylates under irradiation. nih.govacs.orgmdpi.com

Photodegradation is typically initiated by the absorption of photons, which can lead to the excitation of electrons and the subsequent cleavage of chemical bonds. For this compound, this could involve the homolytic cleavage of the bond between the lead atom and the carboxylate group, or cleavage within the laurate hydrocarbon tail. This process generates reactive free radicals. mdpi.com

Theoretical and Computational Chemistry Studies of Lead Dilaurate

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonding in lead dilaurate are fundamental to understanding its chemical and physical properties. Theoretical and computational methods offer a powerful toolkit to probe these aspects at a sub-atomic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. wikipedia.org DFT calculations have been successfully applied to predict the geometry and electronic properties of a wide range of chemical compounds. researchgate.netmdpi.com For this compound, DFT calculations would be instrumental in determining its optimized molecular geometry, bond lengths, and bond angles.

In a typical DFT study of this compound, the initial step would involve constructing a model of the molecule. The coordinates of the lead atom and the two laurate ligands would be defined. The choice of a suitable functional and basis set is crucial for obtaining accurate results. For a heavy element like lead, relativistic effects might need to be considered. The geometry of the molecule would then be optimized by finding the minimum energy conformation.

Based on studies of other lead(II) carboxylates, it is expected that the coordination around the lead atom in this compound is influenced by the stereochemically active 6s² lone pair of electrons. researchgate.netmdpi.com This can lead to a hemidirected coordination geometry, where the ligands are arranged on one side of the lead atom, or a holodirected geometry, where the ligands are more symmetrically distributed. researchgate.net DFT calculations could predict which of these geometries is more stable for this compound.

The electronic properties that can be calculated using DFT include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Coordination Geometry | Likely hemidirected | Influences crystal packing and reactivity. |

| Pb-O Bond Lengths | ~2.4 - 2.8 Å | Indicates the strength of the lead-carboxylate interaction. |

| HOMO-LUMO Gap | Moderate | Provides insight into chemical reactivity and stability. |

| Electron Density | Concentrated on carboxylate groups and lead | Determines sites for electrophilic and nucleophilic attack. |

Note: The values in this table are hypothetical and represent the expected outcomes from DFT calculations based on similar compounds.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. rsc.orgnih.gov These descriptors provide a quantitative measure of various aspects of chemical behavior. For this compound, these descriptors can be calculated from the results of DFT computations to predict its reactivity in different chemical environments.

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is related to the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added. It is related to the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons. It can be calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / 2η.

By calculating these descriptors for this compound, one can make predictions about its behavior as a catalyst, its stability, and its potential interactions with other molecules. For instance, a high electrophilicity index would suggest that this compound is a good electrophile and likely to participate in reactions where it accepts electrons.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Trend | Implication for Reactivity |

|---|---|---|

| Ionization Potential (I) | Relatively low | Can act as an electron donor. |

| Electron Affinity (A) | Moderately positive | Can accept electrons. |

| Chemical Hardness (η) | Moderate | Indicates moderate stability and reactivity. |

| Electrophilicity Index (ω) | High | Likely to be a good electrophile. |

Note: These trends are estimations based on the general properties of organolead compounds and would need to be confirmed by specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.govaip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes and intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

For a flexible molecule like this compound, with its two long laurate chains, MD simulations can be used to explore its conformational landscape. The simulations would reveal the different shapes the molecule can adopt in various environments (e.g., in a solvent or in the solid state) and the relative energies of these conformations. This is crucial for understanding how the molecule interacts with other molecules.

Simulation of Catalytic Reaction Mechanisms (Drawing parallels with DBTDL)

This compound is known to be a catalyst for various reactions, including the formation of polyurethanes, similar to dibutyltin dilaurate (DBTDL). researchgate.netpaintistanbulturkcoatcongress.com MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to simulate the catalytic reaction mechanism at an atomic level.

In the context of polyurethane formation, the reaction involves an isocyanate and a polyol. A computational study of the catalytic mechanism of this compound would involve simulating the interaction of the catalyst with the reactants. It is hypothesized that the lead atom acts as a Lewis acid, coordinating to the oxygen atom of the polyol, thereby increasing its nucleophilicity. The laurate ligands may also play a role in the catalytic cycle, potentially by facilitating proton transfer.

Parallels can be drawn with the well-studied catalytic mechanism of DBTDL. nsmsi.ir Computational studies on DBTDL have shown that the tin atom coordinates to both the isocyanate and the alcohol, bringing them into close proximity and lowering the activation energy of the reaction. It is likely that this compound follows a similar mechanism, and comparative computational studies could elucidate the differences in catalytic activity between these two compounds.

Modeling of Environmental Fate and Speciation

The environmental fate of this compound is a significant concern due to the toxicity of lead. Computational models can be used to predict how this compound will behave in the environment, including its transport, transformation, and ultimate fate. muk.ac.irnih.govresearchgate.netmdpi.comuzh.ch

Environmental fate models typically consider various processes such as:

Hydrolysis: The reaction with water. This compound is likely to hydrolyze, releasing lead ions and lauric acid. Computational studies can estimate the rate of this hydrolysis under different environmental conditions. nih.govnih.govmdpi.com

Sorption: The binding of the compound to soil and sediment particles. The long alkyl chains of the laurate ligands would suggest a tendency for this compound to sorb to organic matter in the soil.

Biodegradation: The breakdown of the compound by microorganisms. The laurate portion of the molecule is expected to be biodegradable.

Speciation: The different chemical forms in which lead can exist in the environment. researchgate.netmdpi.commdpi.com Following the degradation of this compound, the lead can exist as free ions (Pb²⁺), or it can form complexes with other inorganic and organic ligands present in the environment. Speciation models can predict the distribution of these different lead species under various pH and redox conditions, which is crucial for assessing its bioavailability and toxicity. researchgate.net

By integrating these processes into a comprehensive model, it is possible to predict the concentration of this compound and its degradation products in different environmental compartments (water, soil, air) over time.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pb(C₁₂H₂₃O₂)₂ |

| Dibutyltin dilaurate (DBTDL) | C₃₂H₆₄O₄Sn |

| Lauric acid | C₁₂H₂₄O₂ |

| Isocyanate | R-N=C=O |

Predictive Models for Adsorption and Sorption Phenomena

The adsorption and sorption of this compound to soil, sediment, and other environmental particles are critical processes that govern its mobility and bioavailability. While direct computational studies on this compound are not extensively documented in publicly available literature, predictive models can be developed based on the behavior of its constituent parts—lead (Pb(II)) ions and long-chain carboxylates—and by analogy to similar metal soaps.

Adsorption Mechanisms and Modeling

The interaction of this compound with environmental surfaces is complex. The molecule can adsorb as a whole, or more likely, dissociate into lead ions (Pb²⁺) and laurate anions (C₁₂H₂₃O₂⁻), which then interact with surfaces independently. Computational models for such phenomena often fall into several categories:

Isotherm Models: Classical models like the Langmuir and Freundlich isotherms are frequently used to describe the equilibrium of lead sorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces mdpi.com. For the lead ion, the Langmuir model is often found to be a good fit for adsorption data on various materials researchgate.netresearchgate.net.

Surface Complexation Models (SCMs): These models provide a more mechanistic description of adsorption by considering the chemical reactions between the adsorbing species and the functional groups on the adsorbent's surface. For lead, this can involve the formation of complexes with surface hydroxyl groups on minerals or with functional groups on organic matter researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its activity, in this case, its tendency to adsorb. These models can be used to predict the adsorption behavior of this compound based on molecular descriptors nih.govresearchgate.net. While specific QSAR models for this compound are not readily available, models developed for heavy metals and long-chain fatty acids can provide a basis for estimation mdpi.com.

Molecular Dynamics (MD) and Density Functional Theory (DFT): These advanced computational methods can simulate the interactions between this compound (or its dissociated ions) and surface materials at the atomic level. DFT calculations can elucidate the electronic structure and bonding characteristics of lead-carboxylate complexes, revealing a strong electrostatic character in the bonding mdpi.com. MD simulations can model the dynamic behavior of the molecule at a solid-liquid interface, providing insights into adsorption energies and configurations.

Research Findings

Studies on lead carboxylates, a class to which this compound belongs, indicate that their coordination geometry can be either hemidirected (where the lone pair of electrons on the lead atom is stereochemically active) or holodirected (where it is inactive) researchgate.net. This structural aspect, which can be predicted computationally, influences how the molecule packs in a solid-state and how it interacts with surfaces. Theoretical studies on lead complexes with carboxylate donor groups confirm that these groups tend to form strong bonds with the Pb²⁺ ion mdpi.com.

Predictive modeling for the adsorption of lead ions is well-established. For instance, machine learning models, such as Random Forest (RF), have shown high accuracy in predicting the adsorption efficiency of lead in various soil and biochar systems mdpi.com.

Interactive Data Table: Common Parameters in Lead Adsorption Models

Below is a table summarizing common parameters used in predictive models for lead adsorption, which would be relevant for modeling the behavior of lead derived from this compound.

| Parameter | Symbol | Model(s) | Description | Typical Range for Pb(II) |

| Maximum Adsorption Capacity | q_max | Langmuir | The maximum amount of solute that can be adsorbed per unit mass of adsorbent. | Varies widely with adsorbent (e.g., 16-209 mg/g for activated carbon fibers) researchgate.net |

| Langmuir Constant | K_L | Langmuir | Related to the affinity of the binding sites and the energy of adsorption. | Varies with system |

| Freundlich Constant | K_F | Freundlich | An indicator of the adsorption capacity of the adsorbent. | Varies with system |

| Freundlich Intensity Parameter | 1/n | Freundlich | Indicates the favorability of the adsorption process (a value between 0 and 1 indicates favorable adsorption). | Typically < 1 for favorable adsorption mdpi.com |

| Distribution Coefficient | K_d | General Sorption | The ratio of the concentration of the adsorbate on the solid phase to its concentration in the liquid phase at equilibrium. | 10³ - 10⁵ L/kg in soils nih.gov |

Note: The values presented are illustrative and highly dependent on the specific adsorbent material, pH, temperature, and solution chemistry.

Environmental Partitioning Coefficient Estimation

The environmental partitioning of this compound determines its distribution among different environmental compartments such as water, soil, sediment, and air. The key parameter for this is the partition coefficient (K_d), which describes the equilibrium distribution of a substance between a solid phase (like soil or sediment) and a liquid phase (like water) nih.govwikipedia.org.

Estimating Partition Coefficients (K_d)

For lead, the K_d value is not constant but varies significantly with environmental conditions such as pH, the amount of organic matter, the presence of other ions, and the type of soil or sediment nih.gov. Given the nature of this compound as a metal soap, its partitioning behavior is complex. It has very low water solubility, suggesting it will predominantly partition to solid and organic phases.

Computational methods for estimating partitioning coefficients include:

Empirical Models: These models use regression analysis to relate K_d to easily measurable environmental parameters. For lead, empirical models often include terms for pH, soil organic carbon content, and cation exchange capacity nih.gov.

DFT and Solvation Models: Quantum chemical calculations, such as Density Functional Theory combined with a continuum solvation model (like SMD), can be used to predict the free energy of a molecule in different solvents ub.edu. The partition coefficient can then be calculated from the difference in solvation free energies between two immiscible phases (e.g., water and an organic phase representing soil organic matter). While computationally intensive, this method provides a first-principles-based estimation.

QSAR/QSPR Models: Quantitative Structure-Activity/Property Relationship models can predict partitioning behavior based on molecular descriptors. For a molecule like this compound, descriptors would include its molecular weight, volume, polarity, and the presence of specific functional groups.

Environmental Fate Modeling (EFM)

Environmental Fate Models are computational systems that simulate the transport and transformation of chemicals in the environment eeer.orgmdpi.com. These models integrate data on a chemical's properties (like solubility and partition coefficients) with environmental parameters (like water flow, soil type, and climate) to predict its concentration and distribution over time in various environmental compartments eeer.orgresearchgate.net.

For this compound, an EFM would likely consider the following pathways:

Release: Entry into the environment, likely as a solid or in particulate form.

Transport: Movement through air (as dust) or water (as suspended particles).

Partitioning: Sorption to soil and sediment, governed by its high K_d value. Due to its long hydrocarbon chains, it would have a strong affinity for organic matter.

Transformation: Potential degradation into lead ions, lead oxides, lead carbonates, and lauric acid, depending on environmental conditions like pH and microbial activity rsc.orgacs.org.

Interactive Data Table: Estimated Environmental Partitioning Behavior of this compound

This table provides a qualitative estimation of how this compound is expected to partition in the environment based on its chemical nature as a lead soap.

| Environmental Compartment | Tendency to Partition | Governing Factors | Predicted Form |

| Water | Low (in dissolved phase) | Very low water solubility; high hydrophobicity. | Primarily as suspended solid particles or adsorbed to other suspended solids. |

| Soil/Sediment | High | High affinity for organic matter (from laurate chains); strong sorption of Pb²⁺ to clay and organic functional groups. | Adsorbed to soil organic carbon and mineral surfaces. |

| Air | Low (as a vapor) | Very low vapor pressure. | Transport primarily as particulate matter (dust). |

| Biota | Moderate to High | Lipophilicity of the laurate chains may facilitate partitioning into fatty tissues (bioaccumulation). Dissociated Pb²⁺ is known to bioaccumulate. | Intact molecule in fatty tissues; Pb²⁺ bound to proteins and other biomolecules. |

Q & A

Q. What are the standard protocols for synthesizing dibutyltin dilaurate, and how can purity be verified?

DBTD is typically synthesized via esterification reactions involving dibutyltin oxide and lauric acid. Critical steps include maintaining anhydrous conditions and controlled temperature to prevent side reactions. Purity verification involves:

Q. What safety precautions are critical when handling dibutyltin dilaurate in laboratory settings?

DBTD is neurotoxic and requires stringent safety protocols:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to minimize inhalation exposure.

- Waste disposal: Collect residues in sealed containers for hazardous waste processing.

- Approval workflows: Consult literature precedents for reaction conditions and obtain PI approval for novel or scaled-up procedures .

Advanced Research Questions

Q. How do researchers design in vivo studies to assess the neurotoxic effects of dibutyltin dilaurate, considering dose-response relationships and control variables?

Key methodological considerations include:

- Dose selection: Subchronic studies often use 10–50 mg/kg/day doses in rodent models, with exposure durations of 28–90 days .

- Control groups: Include vehicle (e.g., saline) and positive controls (e.g., known neurotoxins).

- Endpoint analysis:

- DNA damage assays (e.g., comet assay) to quantify strand breaks in cerebral cortex cells.

- Histopathology for neuronal degeneration in brain tissues.

- Behavioral tests (e.g., maze navigation) to assess cognitive deficits.

Q. What methodologies are employed to resolve contradictions in toxicity data between acute and subchronic exposure studies of dibutyltin dilaurate?

Contradictions often arise from differing exposure durations, metabolic pathways, or tissue-specific effects. Resolution strategies include:

- Mechanistic studies: Compare time-dependent biomarker expression (e.g., oxidative stress markers like glutathione peroxidase) across exposure regimens.

- Pharmacokinetic modeling: Track tin accumulation in target organs (e.g., brain, liver) using inductively coupled plasma mass spectrometry (ICP-MS).

- Meta-analysis: Pool data from multiple studies to identify confounding variables (e.g., species-specific sensitivity, diet interactions). For example, subchronic neurotoxicity may correlate with prolonged blood-brain barrier penetration, unlike acute exposures .

Q. How can reaction conditions be optimized when using dibutyltin dilaurate as a catalyst in polymer synthesis?

DBTD is widely used in polyurethane and propellant binder synthesis. Optimization involves:

- Solvent selection: Non-polar solvents (e.g., dioctyl sebacate) enhance catalyst activity .

- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading: 0.5–1.0 wt% typically achieves optimal crosslinking without gelation.

- Real-time monitoring: Use Fourier-transform infrared spectroscopy (FTIR) to track isocyanate consumption and polymer chain growth .

Data Contradiction Analysis

- Example Contradiction: Some studies report DBTD-induced neurotoxicity at low doses, while others suggest threshold effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.